3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-10-7-13(20-23-10)16-19-15(24-21-16)9-18-14(22)6-5-11-3-2-4-12(17)8-11/h2-4,7-8H,5-6,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLQHLVAVSBZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the core structures, such as the chlorophenyl group, isoxazole ring, and oxadiazole ring, followed by their sequential coupling to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antinociceptive and Anticonvulsant Effects
Research has indicated that derivatives of similar structures exhibit significant antinociceptive and anticonvulsant activities. The incorporation of the isoxazole moiety has been shown to enhance analgesic properties by modulating pain pathways effectively. For instance, studies have demonstrated that compounds containing isoxazole rings can reduce pain responses in various animal models, suggesting potential applications in pain management therapies.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated. Studies indicate that isoxazole derivatives can exhibit moderate to good antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary significantly, highlighting their efficacy depending on structural modifications .
| Compound Type | MIC Range (µM) | Target Organisms |
|---|---|---|
| Isoxazole Derivatives | 4.69 - 156.47 | E. coli, S. aureus |
| Triazole Derivatives | 16.69 - 78.23 | C. albicans |
Case Study 1: Antinociceptive Properties
A comparative study focusing on the antinociceptive effects of various isoxazole derivatives found that compounds structurally similar to 3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide demonstrated potent analgesic effects in rodent models when administered at specific dosages. The study concluded that the unique structural features of these compounds could be leveraged in developing new analgesics.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of several oxadiazole-containing compounds against a panel of bacterial strains. The study revealed that modifications to the isoxazole and oxadiazole rings significantly influenced antimicrobial efficacy, with some derivatives showing MIC values as low as 4.69 µM against E. coli, indicating strong potential for therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Ligand 10’s lower toxicity (2580 mg kg⁻¹) suggests that oxadiazole-propanamide hybrids may have favorable safety profiles .
Chlorophenyl-Substituted Propanamides
Chlorophenyl groups are common in agrochemicals and pharmaceuticals due to their electronic and steric effects. Notable analogs include:
Table 2: Chlorophenyl-Propanamide Derivatives
Key Observations :
- The benzothiazole substituent in ’s compound may confer different binding kinetics compared to the target’s isoxazole-oxadiazole system .
- BK13132’s higher molecular weight (387.92 g/mol) suggests reduced bioavailability compared to the target compound .
Isoxazole-Containing Analogs
Isoxazole rings are associated with metabolic stability and kinase inhibition. lists compounds with 5-methylisoxazol-3-yl groups, such as 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91). These compounds share synthetic routes involving sulfonamide linkages, which may differ from the target’s oxadiazole-methylene bridge .
Biological Activity
The compound 3-(3-chlorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 373.83 g/mol. Its structure features a chlorophenyl group and an isoxazole derivative, which are known to influence biological activity.
Antinociceptive and Anticonvulsant Effects
Research has indicated that derivatives of similar structures exhibit significant antinociceptive and anticonvulsant activities. For instance, compounds containing isoxazole moieties have been shown to modulate pain pathways effectively. A comparative study highlighted that certain derivatives demonstrated potent antinociceptive effects in animal models, suggesting that the incorporation of the isoxazole structure may enhance analgesic properties .
Antimicrobial Activity
The biological activity of related compounds has also been evaluated for antimicrobial properties . For example, pyridine derivatives have shown moderate to good antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating variable efficacy depending on the specific structure .
| Compound Type | MIC Range (µM) | Target Organisms |
|---|---|---|
| Isoxazole Derivatives | 4.69 - 156.47 | E. coli, S. aureus |
| Triazole Derivatives | 16.69 - 78.23 | C. albicans |
Cytotoxicity in Cancer Cells
The cytotoxic effects of isoxazole derivatives have been studied in human melanoma cells. One study reported that a derivative exhibited selective cytotoxicity with a 4.9-fold increase in effectiveness against melanoma cells compared to normal cells. This suggests potential for development as a chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Pain Pathways : The compound may act on central nervous system receptors involved in pain modulation.
- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival.
- Cytotoxicity : The selective targeting of cancer cells may involve apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- A study on triazole derivatives indicated significant cytotoxicity against various cancer cell lines and highlighted their potential as anti-cancer agents .
- Another investigation into isoxazole derivatives showed promising results in reducing inflammation and pain in animal models, supporting their use as analgesics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
